molecular formula C9H9ClN2O2 B2875292 2-(2-chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one CAS No. 866040-08-6

2-(2-chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Cat. No.: B2875292
CAS No.: 866040-08-6
M. Wt: 212.63
InChI Key: QCXJHKLAPBGIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one can be achieved through several synthetic routes. One efficient method involves the use of a one-pot convergent synthesis protocol. This method employs the Mitsunobu reaction followed by sequential cyclization to obtain the desired compound in good to excellent yields . The reaction conditions typically involve the use of chiral 2,3-epoxy-4-trityloxybutanol as a key intermediate, which ensures high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

    Oxidation and Reduction Reactions: The oxazine ring can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, as well as more complex heterocyclic structures resulting from cyclization reactions.

Scientific Research Applications

2-(2-Chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is unique due to its specific fusion of a pyridine ring with an oxazine ring, which is not commonly found in other similar compounds

Properties

IUPAC Name

2-(2-chloroethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-4-3-7-9(13)12-8-6(14-7)2-1-5-11-8/h1-2,5,7H,3-4H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXJHKLAPBGIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(O2)CCCl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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